Ethyl 6-bromohexanoate

Beschreibung

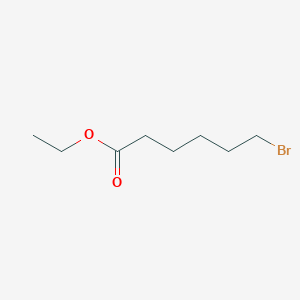

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-bromohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBULVYHTICWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180236 | |

| Record name | Ethyl 6-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25542-62-5 | |

| Record name | Ethyl 6-bromohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25542-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-bromohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025542625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 6-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-bromohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-Bromohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromohexanoate (B1238239) is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structure incorporates both an ester and a terminal bromide, allowing for a range of subsequent chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic routes to ethyl 6-bromohexanoate, focusing on the underlying reaction mechanisms, detailed experimental protocols, and relevant quantitative data. The two principal pathways discussed are the Fischer esterification of 6-bromohexanoic acid and the ring-opening of ε-caprolactone followed by esterification. This document is intended to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug development.

Introduction

This compound (C8H15BrO2) is a linear ester with a terminal bromine atom, making it a versatile building block in organic synthesis. The ester functionality can be hydrolyzed or transesterified, while the alkyl bromide is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. These properties have led to its use in the preparation of compounds such as carnitine derivatives and other biologically active molecules. This guide will explore the two most common and practical methods for its laboratory-scale synthesis.

Synthesis via Fischer Esterification of 6-Bromohexanoic Acid

The Fischer esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] In the context of this compound synthesis, this involves the reaction of 6-bromohexanoic acid with ethanol (B145695) in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3]

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4][5]

-

Nucleophilic Attack by Alcohol: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4]

To drive the equilibrium towards the product side, it is common practice to use an excess of the alcohol (ethanol in this case) and/or to remove water as it is formed, for instance, by azeotropic distillation with a Dean-Stark apparatus.[1][2]

Experimental Protocol (General Procedure)

This protocol is a generalized procedure based on standard Fischer esterification methods.[2][3]

Materials:

-

6-Bromohexanoic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297) (for extraction)

-

Dichloromethane (B109758) (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromohexanoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents, which can also serve as the solvent).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate or dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis from ε-Caprolactone

An alternative and efficient route to this compound starts from the readily available and inexpensive ε-caprolactone. This pathway involves two main steps: the ring-opening of ε-caprolactone to form 6-bromohexanoic acid, followed by its esterification.

Ring-Opening of ε-Caprolactone

The lactone ring of ε-caprolactone can be opened under acidic conditions with a bromide source, typically hydrogen bromide (HBr), to yield 6-bromohexanoic acid.[6]

The acid-catalyzed ring-opening of ε-caprolactone is initiated by the protonation of the carbonyl oxygen, which activates the lactone towards nucleophilic attack. The bromide ion (Br⁻) then attacks the carbon of the C-O bond, leading to the opening of the ring and the formation of the bromo-substituted carboxylic acid.

Esterification of the Intermediate

The resulting 6-bromohexanoic acid can then be esterified with ethanol using the Fischer esterification method as described in the previous section. In some procedures, the ring-opening and esterification can be performed in a one-pot fashion, though a two-step process often allows for better control and purification.

Experimental Protocol (Two-Step Procedure)

Step 1: Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone [6]

Materials:

-

ε-Caprolactone

-

Dry hydrogen bromide gas

-

Anhydrous organic solvent (e.g., n-hexane, cyclohexane, or toluene)

Procedure:

-

In a three-necked flask equipped with a thermometer, a stirrer, and a gas inlet tube, dissolve ε-caprolactone (1.0 mol, 114 g) in an anhydrous organic solvent (e.g., 200 mL of n-hexane).

-

Bubble dry hydrogen bromide gas (1.1 to 1.3 molar equivalents) through the stirred solution. Control the reaction temperature between 20-50 °C.

-

After the addition of HBr is complete, continue stirring the mixture at this temperature for 4-6 hours.

-

Cool the reaction mixture to 0-15 °C and stir for an additional 2-3 hours to allow for the crystallization of the product.

-

Collect the solid 6-bromohexanoic acid by filtration and wash it with a small amount of cold solvent. The product can be used in the next step with or without further purification.

Step 2: Esterification of 6-Bromohexanoic Acid

The 6-bromohexanoic acid obtained from Step 1 can be esterified using the Fischer esterification protocol described in Section 2.2.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and properties of this compound.

| Parameter | Value | Source |

| Synthesis Yields | ||

| From ε-Caprolactone (overall) | 86-90% | Patent Data |

| Physical Properties | ||

| Molecular Formula | C₈H₁₅BrO₂ | [7][8] |

| Molecular Weight | 223.11 g/mol | [7][8] |

| Appearance | Colorless to pale yellow liquid | Commercial Data |

| Boiling Point | 128-130 °C at 16 mmHg | [8] |

| Density | 1.254 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.458 | [8] |

| Spectroscopic Data | ||

| ¹H NMR | Available | [9] |

| Mass Spectrum | Available | [10] |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Fischer Esterification [organic-chemistry.org]

- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of 6-Bromocaproic Acid_Chemicalbook [chemicalbook.com]

- 7. This compound | C8H15BrO2 | CID 117544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 99 25542-62-5 [sigmaaldrich.com]

- 9. This compound(25542-62-5) 1H NMR spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl 6-bromohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 6-bromohexanoate (B1238239), a versatile reagent in organic synthesis. The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes a detailed summary of its physical characteristics, standardized experimental protocols for their determination, and a workflow for physical property analysis.

Core Physical Properties of Ethyl 6-bromohexanoate

This compound is a colorless to light yellow liquid at room temperature.[1] It is an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] A precise understanding of its physical properties is crucial for its effective use in chemical reactions and process development.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Notes |

| Molecular Formula | C₈H₁₅BrO₂ | ||

| Molecular Weight | 223.11 | g/mol | [2][3] |

| Boiling Point | 128-130 | °C | at 16 mmHg |

| 249.30 | °C | Estimated at 760.00 mmHg[4] | |

| Melting Point | 33.00 | °C | at 760.00 mm Hg[4] |

| Density | 1.254 | g/mL | at 25 °C |

| Refractive Index | 1.458 | at 20 °C (n20/D) | |

| Solubility in Water | 64.76 | mg/L | Estimated at 25 °C[4] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For small quantities of liquid, a micro-boiling point determination method is suitable.[6]

Micro-Boiling Point Determination (Thiele Tube Method):

-

A small sample of this compound (a few milliliters) is placed into a small test tube.[6]

-

A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure uniform heating.[7]

-

The apparatus is heated gently. Initially, a stream of bubbles will be observed as air expands and exits the capillary tube.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7]

Determination of Density

Density is the mass per unit volume of a substance.[9] For a liquid like this compound, this can be determined using a graduated cylinder and a balance.[10]

Procedure:

-

The mass of a clean, dry 100-mL graduated cylinder is measured using an electronic balance.[10]

-

A known volume of this compound (e.g., 20-25 mL) is added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[10]

-

The combined mass of the graduated cylinder and the liquid is measured.[10]

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[11]

-

The procedure can be repeated with additional volumes of the liquid to ensure accuracy and precision.[10]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[12] It is a characteristic property that can be used for identification and purity assessment.[12]

Using an Abbe Refractometer:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

A few drops of this compound are placed on the surface of the prism.

-

The prism is closed and the light source is positioned to illuminate the sample.

-

While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale.

-

The temperature should be noted as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard temperature of 20°C.[12]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound.

Caption: Generalized workflow for determining physical properties.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C8H15BrO2 | CID 117544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound, 25542-62-5 [thegoodscentscompany.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. study.com [study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homesciencetools.com [homesciencetools.com]

- 12. athabascau.ca [athabascau.ca]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Ethyl 6-bromohexanoate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of analytical techniques is paramount. This guide provides an in-depth analysis of the mass spectrometry of ethyl 6-bromohexanoate (B1238239), a key intermediate in various synthetic pathways. We will explore its fragmentation patterns, present quantitative data, and offer a detailed experimental protocol for its analysis.

Ethyl 6-bromohexanoate (C8H15BrO2) is an ester with a molecular weight of approximately 223.11 g/mol .[1][2][3] Its structure, comprising an ethyl ester group and a terminal bromine atom, dictates its behavior under mass spectrometric analysis, particularly using electron ionization (EI).

Electron Ionization Mass Spectrometry Data

Under electron ionization, this compound undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The mass spectrum is characterized by a series of fragment ions, with the most prominent peaks summarized in the table below. The molecular ion peak (M+) is often weak or absent due to the lability of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of its ions (approximately equal intensity for 79Br and 81Br isotopes).

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 222/224 | [M]+• (Molecular Ion) | Low |

| 177/179 | [M - OCH2CH3]+ | Moderate |

| 144 | [M - Br]+ | Moderate |

| 116 | [M - Br - C2H4]+ | Moderate |

| 88 | [CH2=C(OH)OCH2CH3]+• | High |

| 69 | [C5H9]+ | High |

| 45 | [OCH2CH3]+ | Moderate |

| 29 | [CH2CH3]+ | High |

Note: The relative intensities are approximate and can vary depending on the specific instrument and analytical conditions.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows logical pathways dictated by the functional groups present in the molecule. The initial event is the removal of an electron to form the molecular ion, [C8H15BrO2]+•. This high-energy species then undergoes a series of bond cleavages to yield more stable fragment ions.

A primary fragmentation route involves the loss of the ethoxy group (-OCH2CH3) to form an acylium ion at m/z 177 and 179 (due to the bromine isotopes). Another significant fragmentation is the cleavage of the carbon-bromine bond, resulting in a fragment at m/z 144. Subsequent loss of ethylene (B1197577) from this fragment can lead to the ion at m/z 116.

The base peak in the spectrum is often observed at m/z 88. This prominent fragment is a result of a McLafferty rearrangement, a characteristic fragmentation of esters containing a γ-hydrogen. In this process, a hydrogen atom from the fourth carbon is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a stable enol radical cation.

Figure 1. Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Instrument parameters may require optimization for specific systems.

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform serial dilutions to obtain working solutions of appropriate concentrations (e.g., 1-100 µg/mL).

2. GC-MS Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

3. GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

4. MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

5. Data Acquisition and Analysis:

-

Acquire the data in full scan mode.

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of the peak corresponding to this compound and compare it with a reference spectrum from a library (e.g., NIST).[4][5][6]

Figure 2. A generalized workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Functional Groups of Ethyl 6-bromohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromohexanoate (B1238239) is a bifunctional organic compound of significant interest in synthetic organic chemistry, serving as a versatile building block in the construction of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive analysis of the functional groups present in Ethyl 6-bromohexanoate—an ethyl ester and a primary alkyl bromide. The document details the chemical and spectroscopic properties of these functional groups, provides established experimental protocols for their synthesis and characteristic reactions, and presents this information in a clear, structured format for easy reference by professionals in research and development.

Chemical Structure and Functional Groups

This compound possesses two key functional groups that dictate its chemical reactivity: an ethyl ester and a primary alkyl bromide . The molecule's structure consists of a six-carbon chain (hexanoate) where one end is functionalized with an ethyl ester and the other with a bromine atom at the 6-position.

The IUPAC name for this compound is this compound, and its chemical formula is C8H15BrO2.[1] Other common synonyms include 6-bromohexanoic acid ethyl ester and ethyl 6-bromocaproate.[2]

Below is a diagram illustrating the chemical structure of this compound, generated using the DOT language.

Caption: Chemical structure of this compound highlighting the ethyl ester and primary alkyl bromide functional groups.

Spectroscopic Identification of Functional Groups

The unequivocal identification of the functional groups in this compound is achieved through a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the ester and alkyl halide functionalities.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1735 | Strong | C=O stretch of the ester |

| ~1180 | Strong | C-O stretch of the ester |

| ~650 | Medium | C-Br stretch of the alkyl bromide |

| 2850-3000 | Strong | C-H stretch of the alkyl chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of the atoms within the functional groups.

¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.41 | Triplet | 2H | Br-CH₂ - |

| ~2.31 | Triplet | 2H | -CH₂ -C=O |

| ~1.88 | Quintet | 2H | Br-CH₂-CH₂ - |

| ~1.66 | Quintet | 2H | -CH₂ -CH₂-C=O |

| ~1.47 | Quintet | 2H | Br-CH₂-CH₂-CH₂ - |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C =O (Ester) |

| ~60.3 | -O-CH₂ -CH₃ |

| ~34.0 | -CH₂ -C=O |

| ~33.5 | Br-CH₂ - |

| ~32.2 | Br-CH₂-CH₂ - |

| ~27.8 | Br-CH₂-CH₂-CH₂ - |

| ~24.2 | -CH₂ -CH₂-C=O |

| ~14.2 | -O-CH₂-CH₃ |

Chemical Reactivity of Functional Groups

The dual functionality of this compound allows for a range of chemical transformations, making it a valuable intermediate in multistep syntheses. The ethyl ester and primary alkyl bromide groups can react independently under specific conditions.

Reactions of the Ethyl Ester Group

The ester group is susceptible to nucleophilic acyl substitution reactions. A primary example is hydrolysis, which can be catalyzed by either acid or base to yield 6-bromohexanoic acid.

Reactions of the Primary Alkyl Bromide Group

The primary alkyl bromide is a good substrate for SN2 reactions, where a nucleophile displaces the bromide ion. This allows for the introduction of a wide variety of functional groups at the 6-position of the hexanoate (B1226103) chain.

The following diagram illustrates the key reactive sites of this compound.

Caption: Reactivity of the functional groups of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and for key reactions involving its functional groups.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 6-bromohexanoic acid and ethanol (B145695) using an acid catalyst.

Materials:

-

6-bromohexanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 6-bromohexanoic acid (1.0 eq) and an excess of absolute ethanol (5-10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Base-Catalyzed Hydrolysis of this compound

This protocol details the conversion of the ethyl ester back to the corresponding carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (aqueous solution, e.g., 2 M)

-

Ethanol (optional, to aid solubility)

-

Hydrochloric acid (aqueous solution, e.g., 2 M)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol if necessary.

-

Add an excess of 2 M sodium hydroxide solution (e.g., 2-3 eq).

-

Heat the mixture to reflux with stirring for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Acidify the mixture by slowly adding 2 M hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the 6-bromohexanoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Nucleophilic Substitution with Sodium Azide (B81097)

This protocol demonstrates the reactivity of the primary alkyl bromide in an SN2 reaction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.1-1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 6-azidohexanoate.

The following diagram illustrates a general workflow for the experimental identification of the functional groups in a sample of this compound.

Caption: Experimental workflow for the identification of functional groups in this compound.

Conclusion

This compound is a valuable bifunctional molecule whose utility in organic synthesis is derived from the distinct and predictable reactivity of its ethyl ester and primary alkyl bromide functional groups. A thorough understanding of the spectroscopic signatures and chemical behavior of these groups, as detailed in this guide, is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science. The provided protocols offer a solid foundation for the synthesis and manipulation of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Solubility of Ethyl 6-bromohexanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Please note that this guide cannot generate visual diagrams in Graphviz (DOT language) as requested. However, it provides the core technical data and protocols in a detailed format.

Abstract

Ethyl 6-bromohexanoate (B1238239) is a versatile intermediate in organic synthesis, frequently employed in the pharmaceutical and agrochemical industries for constructing carbon chains and introducing functional groups.[1][2] Its efficacy in reaction media is fundamentally linked to its solubility characteristics. Understanding the solubility of this compound in various organic solvents is critical for reaction optimization, purification processes, and formulation development. This guide provides a summary of the known physicochemical properties of Ethyl 6-bromohexanoate and outlines a detailed experimental protocol for determining its solubility.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is essential for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅BrO₂ | [3][4][5] |

| Molecular Weight | 223.11 g/mol | [3][6] |

| Appearance | Colorless Liquid | [4] |

| CAS Number | 25542-62-5 | [3][5][6] |

| Density | 1.254 g/mL at 25 °C | [2][6] |

| Boiling Point | 128-130 °C at 16 mmHg | [2][6] |

| Refractive Index | n20/D 1.458 | [2][6] |

| Flash Point | 58.3 °C (136.9 °F) - closed cup | [6] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The presence of the ethyl ester group suggests enhanced solubility in organic solvents.[1] However, for precise quantitative measurements, experimental determination is necessary.

| Solvent | Quantitative Solubility | Qualitative Assessment | Source(s) |

| Water | 64.76 mg/L at 25 °C (estimated) | Sparingly soluble | [7][8] |

| Organic Solvents | Not readily available | Generally soluble due to the ester functional group. | [1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10] It is considered a "gold standard" for thermodynamic solubility measurements.[9][11] The following protocol is a generalized procedure based on established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).[12][13][14]

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period to allow it to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solute is separated from the solution by centrifugation or filtration. The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.[10]

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials or flasks with screw caps

-

Analytical balance

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)[12][13]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size) compatible with the solvent[15]

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC, GC, UV-Vis Spectrophotometer)

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a flask or vial. The key is to ensure there is enough solid or liquid compound to maintain a saturated solution with visible excess phase after the equilibration period.[9]

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the flask.

-

Equilibration: Seal the flasks tightly and place them in a thermostatic shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. An equilibration time of 24 to 72 hours is common, though a preliminary test can help determine the necessary duration.[10][11]

-

Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the same constant temperature to let the undissolved material settle.[9] To ensure complete separation of the excess solute, centrifuge the samples at high speed.[15]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, it is crucial to filter the sample immediately using a syringe filter compatible with the solvent.[10]

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.[10]

-

Data Reporting: The solubility is reported in units such as mg/mL, g/100mL, or mol/L at the specified temperature. The experiment should be performed in replicate (at least triplicate) to ensure reproducibility.

Conclusion

While specific quantitative data on the solubility of this compound in various organic solvents is limited in published literature, its chemical structure suggests good solubility in non-polar and moderately polar organic media. For drug development and process chemistry, where precision is paramount, experimental determination of solubility is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable methodology for researchers to generate the specific solubility data required for their applications, ensuring greater control over reaction conditions, product purity, and formulation success.

References

- 1. 25542-62-5(this compound) | Kuujia.com [kuujia.com]

- 2. This compound 99 25542-62-5 [sigmaaldrich.com]

- 3. This compound | C8H15BrO2 | CID 117544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound [webbook.nist.gov]

- 6. 6-ブロモヘキサン酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 25542-62-5 [thegoodscentscompany.com]

- 8. EPI System Information for this compound 25542-62-5 [thegoodscentscompany.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Ethyl 6-bromohexanoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for Ethyl 6-bromohexanoate (B1238239), a key intermediate in various synthetic applications, including pharmaceutical development. Understanding its stability profile is critical for ensuring material integrity, experimental reproducibility, and the safety of laboratory personnel.

Core Stability Profile

Ethyl 6-bromohexanoate is a clear, colorless to light yellow liquid that is stable under recommended storage conditions.[1] However, its chemical structure, containing both an ester and a primary alkyl bromide, predisposes it to specific degradation pathways. The primary concerns for stability are hydrolysis, thermal decomposition, and, to a lesser extent, photodegradation. One supplier notes that the product "May darken in storage," suggesting potential for slow degradation over time even under ideal conditions.[2][3][4]

Hydrolysis

The C-Br bond is also susceptible to hydrolysis, a nucleophilic substitution reaction that would yield Ethyl 6-hydroxyhexanoate (B1236181) and hydrobromic acid. The rate of hydrolysis of the C-Br bond is influenced by factors such as temperature and the presence of nucleophiles.[5][6][7][8]

Thermal Decomposition

Exposure to high temperatures can induce thermal decomposition. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide gas.[9] Studies on similar ethyl esters indicate that thermal decomposition can occur at elevated temperatures, leading to the formation of smaller carboxylic acids and ketones.[10] Research on the thermal degradation of oleic acid ethyl esters shows that decomposition becomes more significant as temperatures increase, particularly above 300°C.[1][2]

Photodegradation

While specific studies on the photodegradation of this compound are limited, alkyl halides, in general, can be susceptible to degradation upon exposure to light, particularly UV radiation. This can involve the homolytic cleavage of the carbon-halogen bond to form radical species.[3][11][12][13][14] It is therefore prudent to protect the compound from light.

Recommended Storage and Handling

To maintain the quality and integrity of this compound, adherence to proper storage and handling protocols is essential.

Storage Conditions

The following table summarizes the recommended storage conditions based on information from multiple suppliers and safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature.[5][11] Some sources recommend a cool, dry, well-ventilated place.[12][13] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Container | Keep container tightly closed.[1][12][13] | To prevent ingress of moisture and oxygen. |

| Light Exposure | Keep away from light. | To prevent photodegradation. |

| Incompatible Materials | Strong oxidizing agents, strong bases.[12] | To avoid vigorous and potentially hazardous reactions. |

Handling Precautions

This compound is classified as a flammable liquid and vapor and causes skin and serious eye irritation.[1][2][3][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All handling should be performed in a well-ventilated area, preferably in a fume hood.[9][12][13] Keep away from heat, sparks, open flames, and hot surfaces.[9][12][13]

Experimental Protocols: Stability Assessment

While specific, validated stability-indicating methods for this compound are not publicly available, a general protocol for assessing its stability can be designed based on ICH guidelines and common analytical practices.[15][16][17]

General Stability Study Protocol

-

Batch Selection: Use a representative batch of this compound with a known purity and impurity profile.

-

Container Closure System: Store samples in the intended long-term storage container (e.g., amber glass vials with PTFE-lined caps).

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: In a photostability chamber according to ICH Q1B guidelines.

-

-

Testing Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Methods:

-

Assay and Impurity Profile: A stability-indicating HPLC method with UV detection should be developed and validated to separate this compound from its potential degradants (e.g., 6-bromohexanoic acid, Ethyl 6-hydroxyhexanoate).

-

Appearance: Visual inspection for color change and clarity.

-

Water Content: Karl Fischer titration.

-

-

Acceptance Criteria: Define acceptable limits for assay, individual and total impurities, and appearance.

Visualizing Workflows and Pathways

Logical Flow for Handling and Storage

Caption: Recommended workflow for the storage and handling of this compound.

Potential Degradation Pathways

Caption: Primary potential degradation pathways for this compound.

References

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound 99 25542-62-5 [sigmaaldrich.com]

- 5. savemyexams.com [savemyexams.com]

- 6. savemyexams.com [savemyexams.com]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. kinetics water/alkali hydrolysis of halogenoalkanes reaction rate expression orders of reaction explained Advanced A Level GCE revision notes [docbrown.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. japsonline.com [japsonline.com]

An In-Depth Technical Guide to Ethyl 6-bromohexanoate (CAS: 25542-62-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 6-bromohexanoate (B1238239), a key bifunctional molecule utilized in organic synthesis, particularly in the fields of pharmaceutical and materials science. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and purification, and its spectral characteristics.

Core Physicochemical and Spectroscopic Data

Ethyl 6-bromohexanoate is a colorless to pale yellow liquid.[1] Key quantitative data for this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 25542-62-5 | [2][3] |

| Molecular Formula | C₈H₁₅BrO₂ | [2] |

| Molecular Weight | 223.11 g/mol | [2][3] |

| Boiling Point | 128-130 °C at 16 mmHg | [3] |

| Density | 1.254 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.458 | [3] |

Spectroscopic Data

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.13 | Quartet | 2H | -OCH₂CH₃ |

| 3.41 | Triplet | 2H | -CH₂Br |

| 2.32 | Triplet | 2H | -C(O)CH₂- |

| 1.88 | Multiplet | 2H | -CH₂CH₂Br |

| 1.66 | Multiplet | 2H | -C(O)CH₂CH₂- |

| 1.49 | Multiplet | 2H | -CH₂CH₂CH₂Br |

| 1.26 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| 173.2 | C=O |

| 60.3 | -OCH₂CH₃ |

| 34.1 | -C(O)CH₂- |

| 33.6 | -CH₂Br |

| 32.3 | -CH₂CH₂Br |

| 27.8 | -C(O)CH₂CH₂- |

| 24.2 | -CH₂CH₂CH₂Br |

| 14.2 | -OCH₂CH₃ |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 222/224 | [M]+, [M+2]+ (presence of Bromine) |

| 177/179 | [M - OCH₂CH₃]+ |

| 149 | [M - Br]+ |

| 88 | [CH₂=C(OH)OCH₂CH₃]+ (McLafferty rearrangement) |

| 69 | [C₅H₉]+ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 2938 | C-H stretch (alkane) |

| 1735 | C=O stretch (ester) |

| 1178 | C-O stretch (ester) |

| 647 | C-Br stretch |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound, adapted from established procedures.

Synthesis of this compound from ε-Caprolactone

This procedure is adapted from a patented method and involves the acid-catalyzed ring-opening of ε-caprolactone followed by esterification.[4]

Materials:

-

ε-Caprolactone

-

48% Hydrobromic acid

-

96% Sulfuric acid

-

p-Toluenesulfonic acid

-

Carbon tetrachloride

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, carefully add ε-caprolactone to a mixture of 48% hydrobromic acid and 96% sulfuric acid. The reaction is exothermic and should be cooled in an ice bath.

-

After the initial reaction subsides, allow the mixture to stir at room temperature for 2-3 hours.

-

Extract the product into carbon tetrachloride.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the organic phase under reduced pressure to obtain crude 6-bromohexanoic acid.

-

To the crude 6-bromohexanoic acid, add ethanol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and dilute with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification by Vacuum Distillation

Materials:

-

Crude this compound

-

Vacuum distillation apparatus

-

Heating mantle

-

Vacuum pump

Procedure:

-

Assemble a vacuum distillation apparatus, ensuring all glassware is dry.

-

Place the crude this compound in the distillation flask.

-

Slowly reduce the pressure using a vacuum pump.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at 128-130 °C under a pressure of 16 mmHg.[3]

-

The purified product should be a colorless to pale yellow liquid.[1]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to this compound.

Caption: Synthetic and purification workflow for this compound.

Caption: Logical relationships of this compound's reactivity and applications.

References

An In-Depth Technical Guide to Ethyl 6-bromohexanoate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromohexanoate (B1238239) is a versatile bifunctional molecule widely employed as a synthetic intermediate in the fields of organic chemistry and medicinal chemistry. Its linear six-carbon chain is functionalized with a terminal bromine atom and an ethyl ester, providing two reactive sites for various chemical transformations. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and key applications of ethyl 6-bromohexanoate, with a particular focus on its role in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and probes for studying biological transporters. Detailed experimental protocols for its synthesis and representative applications are provided, alongside diagrams of relevant biological pathways to contextualize its utility in drug discovery.

Compound Identification and Properties

The compound of interest is unequivocally identified by its IUPAC name, this compound.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 25542-62-5[1][2][3] |

| Molecular Formula | C₈H₁₅BrO₂[1][2][3] |

| Molecular Weight | 223.11 g/mol [1][3] |

| SMILES | CCOC(=O)CCCCCBr[1] |

| InChI | InChI=1S/C8H15BrO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3[1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | General Knowledge |

| Boiling Point | 128-130 °C at 16 mmHg | [3] |

| Density | 1.254 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.458 | [3] |

Table 3: Spectroscopic Data

| Spectroscopy | Key Peaks/Shifts (ppm) |

| ¹H NMR (CDCl₃) | ~4.12 (q, 2H, -OCH₂CH₃), ~3.41 (t, 2H, -CH₂Br), ~2.31 (t, 2H, -C(=O)CH₂-), ~1.88 (m, 2H), ~1.66 (m, 2H), ~1.47 (m, 2H), ~1.25 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | ~173.0 (-C=O), ~60.5 (-OCH₂-), ~33.8 (-CH₂Br), ~32.5, ~30.8, ~27.8, ~24.2, ~14.2 (-CH₃) |

| IR (neat, cm⁻¹) | ~2935 (C-H stretch), ~1735 (C=O stretch), ~1180 (C-O stretch), ~645 (C-Br stretch) |

| Mass Spec (m/z) | 222/224 [M]⁺, 179/181, 145, 117, 88, 69 |

Synthesis of this compound

This compound can be synthesized through several routes, with the ring-opening of ε-caprolactone followed by esterification being a common and efficient method.

Experimental Protocol: Synthesis from ε-Caprolactone

This procedure involves the hydrobromination of ε-caprolactone to form 6-bromohexanoic acid, followed by a Fischer esterification.

Step 1: Synthesis of 6-Bromohexanoic Acid [4]

-

To a solution of ε-caprolactone (1 mole, 114 g) in a suitable organic solvent (e.g., 200 mL of dichloromethane), slowly bubble dry hydrogen bromide gas (1.1 to 1.8 moles) while maintaining the temperature between 0-40 °C with stirring.[4]

-

After the addition of hydrogen bromide is complete, continue stirring the reaction mixture at the same temperature for 5-7 hours.[4]

-

Cool the reaction mixture to 0-15 °C and stir for an additional 2-4 hours to induce crystallization.[4]

-

Collect the resulting solid by filtration to yield 6-bromohexanoic acid as a pale yellow solid.[4] Typical yields are in the range of 92-95%.[4]

Step 2: Fischer Esterification to this compound

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 6-bromohexanoic acid (1 mole) in an excess of absolute ethanol (B145695) (e.g., 3-5 equivalents), which also serves as the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05 equivalents).

-

Heat the reaction mixture to reflux. Water, a byproduct of the esterification, is removed azeotropically with ethanol and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acidic catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker for connecting different molecular entities in the design of novel therapeutic agents.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase (e.g., Von Hippel-Lindau, VHL), and a linker connecting the two. This compound can serve as a precursor to such linkers.

Caption: General workflow for synthesizing a VHL-based PROTAC.

This protocol is a representative example based on the modular synthesis of VHL-based PROTACs.

Step 1: Synthesis of the Linker with an Amine Terminus

-

Dissolve this compound (1 equivalent) in a suitable solvent like dimethylformamide (DMF).

-

Add sodium azide (B81097) (NaN₃, 1.2 equivalents) and heat the mixture (e.g., at 60-80 °C) until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate to obtain ethyl 6-azidohexanoate.

-

Dissolve the ethyl 6-azidohexanoate in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for example, 10% palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the azide is fully reduced to the primary amine.

-

Filter off the catalyst and concentrate the solvent to yield ethyl 6-aminohexanoate.

Step 2: Coupling of the Linker to the VHL Ligand

-

Dissolve the VHL ligand containing a carboxylic acid group (e.g., a derivative of (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide where the Boc group is removed and the amine is acylated with a linker-compatible group) (1 equivalent) and ethyl 6-aminohexanoate (1.1 equivalents) in DMF.

-

Add a peptide coupling reagent, such as HATU (1.2 equivalents), and a base, like diisopropylethylamine (DIPEA, 2 equivalents).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by chromatography to obtain the VHL-linker conjugate.

Step 3: Saponification of the Ester

-

Dissolve the VHL-linker conjugate in a mixture of THF and water.

-

Add lithium hydroxide (B78521) (LiOH, excess) and stir at room temperature until the ester is hydrolyzed to the carboxylic acid.

-

Acidify the reaction mixture with a weak acid (e.g., 1N HCl) and extract the product with an organic solvent.

Step 4: Final Coupling to the p38α Inhibitor

-

Dissolve the VHL-linker carboxylic acid (1 equivalent) and a p38α inhibitor with a free amine group (1.1 equivalents) in DMF.

-

Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).

-

Stir the reaction at room temperature until the final PROTAC is formed.

-

Purify the final product by preparative HPLC.

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[5][6][7] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer, making p38α a compelling target for therapeutic intervention.

References

- 1. 8-Methyl-6-nonenoic acid|lookchem [lookchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide [chembk.com]

- 4. Ethyl Triphenyl Phosphonium Bromide (CAS 1530-32-1) | Global Manufacturer Exporting to Europe [epapchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 6-bromohexanoate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromohexanoate (B1238239) is a valuable bifunctional reagent in peptide chemistry, enabling the introduction of a six-carbon aliphatic linker with a terminal ethyl ester. This modification can be strategically employed to enhance the therapeutic properties of peptides by increasing their lipophilicity, which can improve cell permeability and metabolic stability.[1] The terminal ester group can also serve as a handle for further functionalization or be hydrolyzed to the corresponding carboxylic acid to modulate solubility and interaction with biological targets.

This document provides detailed application notes and experimental protocols for the use of ethyl 6-bromohexanoate in peptide synthesis, focusing on the modification of the N-terminus and lysine (B10760008) side chains.

Applications in Peptide Science

The incorporation of a hexanoate (B1226103) linker via this compound offers several advantages in peptide design and drug development:

-

Increased Lipophilicity: The aliphatic chain enhances the overall hydrophobicity of the peptide, which can facilitate passage through cell membranes.[2]

-

Modulation of Bioavailability: By masking charged groups, the hexanoate modification can improve a peptide's pharmacokinetic profile.

-

Pro-drug Strategies: The terminal ethyl ester can be designed to be cleaved by intracellular esterases, releasing the active peptide with a free carboxylic acid at the linker terminus.[2][3]

-

Linker for Conjugation: The terminal ester can be hydrolyzed to a carboxylic acid, which can then be used for the conjugation of other molecules, such as fluorescent dyes, targeting ligands, or cytotoxic drugs in the development of peptide-drug conjugates.[1]

-

Targeting Protein-Protein Interactions (PPIs): The flexible linker can position the peptide pharmacophore for optimal interaction with the target protein surface, potentially disrupting PPIs.[4][5][6][7]

Data Presentation

Table 1: Reaction Parameters for Peptide Alkylation with this compound

| Parameter | N-terminal Alkylation | Lysine Side-Chain Alkylation |

| Peptide Substrate | Free N-terminus | Unprotected Lysine ε-amino group |

| Reagent | This compound | This compound |

| Stoichiometry (Reagent:Peptide) | 5-10 equivalents | 5-10 equivalents |

| Base | Diisopropylethylamine (DIPEA) | Diisopropylethylamine (DIPEA) |

| Stoichiometry (Base:Peptide) | 10-20 equivalents | 10-20 equivalents |

| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |

| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |

| Reaction Time | 12-24 hours | 12-24 hours |

| Typical Yield | 60-80% | 50-70% |

Table 2: Characterization of Modified Peptides

| Analytical Technique | Purpose | Expected Observations |

| Mass Spectrometry (MS) | Confirm covalent modification | Mass increase of 194.06 Da (C8H14O2) for each alkylation event.[8][9][10] |

| High-Performance Liquid Chromatography (HPLC) | Assess purity and purification | Increased retention time compared to the unmodified peptide due to increased hydrophobicity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Appearance of new signals in the aliphatic region corresponding to the hexanoyl chain and the ethyl group. |

Experimental Protocols

Protocol 1: N-terminal Alkylation of a Peptide with this compound

This protocol describes the alkylation of the N-terminal α-amino group of a peptide in solution.

Materials:

-

Peptide with a free N-terminus

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

-

Standard laboratory glassware and equipment

Procedure:

-

Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.

-

Addition of Base: Add 10-20 equivalents of DIPEA to the peptide solution. Mix gently by vortexing.

-

Addition of Alkylating Agent: Add 5-10 equivalents of this compound to the reaction mixture.

-

Reaction Incubation: Allow the reaction to proceed at room temperature (20-25 °C) for 12-24 hours with gentle stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 2, 6, 12, 24 hours) and analyzing them by RP-HPLC and mass spectrometry to check for the appearance of the desired product peak and the disappearance of the starting material.

-

Quenching the Reaction: Once the reaction is deemed complete, quench any remaining this compound by adding a few drops of water.

-

Purification: Purify the crude reaction mixture by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).[11]

-

Product Characterization: Collect the fractions corresponding to the desired product and confirm its identity and purity by analytical RP-HPLC and mass spectrometry. The expected mass increase is 194.06 Da.[8][9][10]

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: Selective Alkylation of a Lysine Side Chain with this compound

This protocol details the alkylation of the ε-amino group of a lysine residue within a peptide sequence. This procedure is performed on a peptide where the N-terminus is protected (e.g., with an acetyl or Fmoc group) to ensure selectivity for the lysine side chain.

Materials:

-

N-terminally protected peptide containing at least one lysine residue

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

RP-HPLC system

-

Mass spectrometer

-

Standard laboratory glassware and equipment

Procedure:

-

Peptide Dissolution: Dissolve the N-terminally protected peptide in anhydrous DMF to a concentration of 1-5 mg/mL.

-

Addition of Base: Add 10-20 equivalents of DIPEA to the solution.

-

Addition of Alkylating Agent: Add 5-10 equivalents of this compound to the reaction mixture.

-

Reaction Incubation: Stir the reaction at room temperature for 12-24 hours.

-

Monitoring and Work-up: Follow steps 5-9 from Protocol 1 to monitor the reaction, purify the product, and characterize it. The expected mass increase for mono-alkylation of a single lysine residue is 194.06 Da.

Protocol 3: Hydrolysis of the Ethyl Ester to a Free Carboxylic Acid

This protocol describes the saponification of the terminal ethyl ester on the modified peptide to yield the free carboxylic acid.

Materials:

-

Peptide modified with the ethyl 6-hexanoate linker

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) solution (0.1 M)

-

Tetrahydrofuran (THF) or a similar co-solvent

-

Hydrochloric acid (HCl) solution (0.1 M) for neutralization

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Dissolution: Dissolve the ester-modified peptide in a mixture of THF and water (e.g., 1:1 v/v).

-

Base Addition: Add a 0.1 M solution of LiOH or NaOH dropwise while stirring until the pH reaches approximately 12.

-

Reaction Incubation: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by RP-HPLC and mass spectrometry for the disappearance of the starting material and the appearance of the hydrolyzed product (mass decrease of 28.02 Da).[3][12]

-

Neutralization: Once the hydrolysis is complete, carefully neutralize the reaction mixture to pH 7 by the dropwise addition of 0.1 M HCl.

-

Purification: Purify the product by preparative RP-HPLC.

-

Characterization: Confirm the identity and purity of the final product with the free carboxylic acid by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product.

Mandatory Visualizations

References

- 1. peptide.com [peptide.com]

- 2. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]

- 5. Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Editorial: Peptides Targeting Protein-Protein Interactions: Methods and Applications [frontiersin.org]

- 7. Editorial: Peptides Targeting Protein-Protein Interactions: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Ethyl 6-Bromohexanoate as a Versatile Linker for PROTAC Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of two key components—a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

Ethyl 6-bromohexanoate (B1238239) is a valuable building block for the synthesis of PROTACs, serving as a precursor for a flexible, six-carbon alkyl linker. Alkyl chains are among the most utilized linkers in PROTAC design due to their synthetic tractability and the conformational flexibility they impart, which is often crucial for achieving a productive ternary complex formation. This document provides detailed application notes and experimental protocols for the use of ethyl 6-bromohexanoate in PROTAC development.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₅BrO₂ |

| Molecular Weight | 223.11 g/mol |

| Appearance | Liquid |

| Boiling Point | 128-130 °C/16 mmHg |

| Density | 1.254 g/mL at 25 °C |

| Refractive Index | n20/D 1.458 |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and dichloromethane. |

Application in PROTAC Synthesis

This compound serves as an electrophilic building block for the introduction of a six-carbon linker. The terminal bromide is a good leaving group, allowing for nucleophilic substitution by a suitable functional group on either the POI ligand or the E3 ligase ligand. A common synthetic strategy involves the alkylation of an amine or hydroxyl group on one of the ligands. The ester moiety of this compound can then be hydrolyzed to the corresponding carboxylic acid, which can be subsequently coupled to the other ligand via amide bond formation. Alternatively, the ester can be carried through the synthesis and hydrolyzed in a final step.

Quantitative Data on Alkyl Linker-Containing PROTACs

The length and composition of the linker are critical for PROTAC efficacy. The following tables summarize data from studies on PROTACs with alkyl or alkyl/ether linkers of varying lengths, demonstrating the impact on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation [1]

| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| < 12 | No Degradation | - |

| 12-29 | Submicromolar | > 90 |

| 21 | 3 | 96 |

| 29 | 292 | 76 |

Table 2: Impact of Alkyl Linker Length on Estrogen Receptor (ER) Degradation

| Linker Length (atoms) | Degradation Efficacy |

| 9 | Moderate |

| 12 | High |

| 16 | High |

| 19 | Moderate |

| 21 | Low |

Table 3: Degradation of Androgen Receptor (AR) by PROTACs with a C6 Linker

| PROTAC | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC with C6 Linker | < 100 | > 90 |

Experimental Protocols

Protocol 1: Synthesis of a Pomalidomide-Linker Intermediate using an Alkyl Bromide

This protocol describes a representative procedure for the alkylation of pomalidomide (B1683931) with a dibromoalkane, which is analogous to the reaction with this compound. The resulting bromo-functionalized pomalidomide can then be coupled to a POI ligand.

Materials:

-

Pomalidomide

-

1,5-Dibromopentane (B145557) (as an analogue for a bromo-ester)

-

N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[2]

-

Stir the reaction mixture at 60 °C for 12 hours.[2]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[2]

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford the N-alkylated pomalidomide intermediate.[2]

Note: For the synthesis of a PROTAC, this intermediate would be further reacted with the POI ligand.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

-

Cell line expressing the protein of interest (e.g., HeLa, MCF7)

-

Cell culture medium and supplements

-

PROTAC compound dissolved in DMSO

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

-

PROTAC Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis:

-

Aspirate the media and wash the cells twice with ice-cold PBS.

-